molecular formula C17H18N4O5 B11057144 methyl 4-[5-nitro-6-oxo-1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl]benzoate

methyl 4-[5-nitro-6-oxo-1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl]benzoate

Cat. No.: B11057144
M. Wt: 358.3 g/mol
InChI Key: VLWLYMRUWOVZSN-UHFFFAOYSA-N
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Description

METHYL 4-(1-ISOPROPYL-5-NITRO-6-OXO-4,5,6,7-TETRAHYDRO-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)BENZOATE is a complex organic compound belonging to the class of pyrazolopyridines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-(1-ISOPROPYL-5-NITRO-6-OXO-4,5,6,7-TETRAHYDRO-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)BENZOATE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a pyrazole derivative with a pyridine derivative under acidic conditions, followed by nitration and esterification reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

METHYL 4-(1-ISOPROPYL-5-NITRO-6-OXO-4,5,6,7-TETRAHYDRO-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)BENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, oxidizing agents like potassium permanganate for oxidation, and acidic or basic conditions for hydrolysis .

Major Products

The major products formed from these reactions include amine derivatives, alcohol derivatives, and carboxylic acid derivatives .

Scientific Research Applications

METHYL 4-(1-ISOPROPYL-5-NITRO-6-OXO-4,5,6,7-TETRAHYDRO-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)BENZOATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 4-(1-ISOPROPYL-5-NITRO-6-OXO-4,5,6,7-TETRAHYDRO-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)BENZOATE involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Properties

Molecular Formula

C17H18N4O5

Molecular Weight

358.3 g/mol

IUPAC Name

methyl 4-(5-nitro-6-oxo-1-propan-2-yl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-4-yl)benzoate

InChI

InChI=1S/C17H18N4O5/c1-9(2)20-15-12(8-18-20)13(14(21(24)25)16(22)19-15)10-4-6-11(7-5-10)17(23)26-3/h4-9,13-14H,1-3H3,(H,19,22)

InChI Key

VLWLYMRUWOVZSN-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(C=N1)C(C(C(=O)N2)[N+](=O)[O-])C3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

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